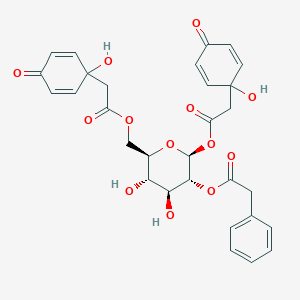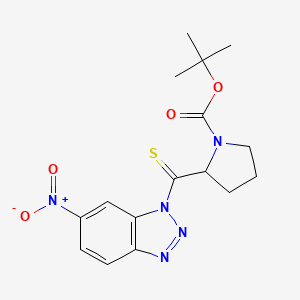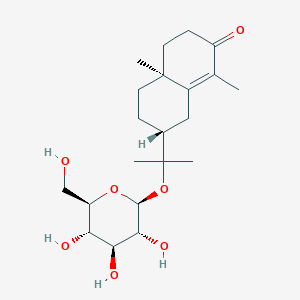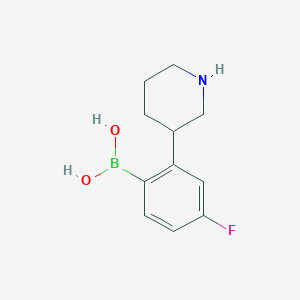
(4-Fluoro-2-(piperidin-3-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluoro-2-(piperidin-3-yl)phenyl)boronic acid is a boronic acid derivative that features a fluorine atom and a piperidine ring attached to a phenyl group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-(piperidin-3-yl)phenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions
(4-Fluoro-2-(piperidin-3-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the boronic acid group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.
Major Products
Oxidation: Formation of 4-fluoro-2-(piperidin-3-yl)phenol.
Reduction: Formation of 4-fluoro-2-(piperidin-3-yl)phenol.
Substitution: Formation of various biaryl compounds depending on the coupling partner.
科学研究应用
(4-Fluoro-2-(piperidin-3-yl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs for cancer therapy, such as boron neutron capture therapy (BNCT).
Medicine: Exploration as a pharmacophore in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of (4-Fluoro-2-(piperidin-3-yl)phenyl)boronic acid in biological systems often involves the interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the inhibition of enzymes like proteases and kinases. The fluorine atom and piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
Similar Compounds
4-Fluorophenylboronic acid: Lacks the piperidine ring but shares the fluorophenyl and boronic acid moieties.
Phenylboronic acid: Lacks both the fluorine atom and the piperidine ring.
(4-Fluoro-2-(methylamino)phenyl)boronic acid: Contains a methylamino group instead of the piperidine ring.
Uniqueness
(4-Fluoro-2-(piperidin-3-yl)phenyl)boronic acid is unique due to the presence of both the fluorine atom and the piperidine ring, which can enhance its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and improved properties compared to its simpler analogs.
属性
分子式 |
C11H15BFNO2 |
|---|---|
分子量 |
223.05 g/mol |
IUPAC 名称 |
(4-fluoro-2-piperidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BFNO2/c13-9-3-4-11(12(15)16)10(6-9)8-2-1-5-14-7-8/h3-4,6,8,14-16H,1-2,5,7H2 |
InChI 键 |
VEAURTOYBKWPLX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)F)C2CCCNC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



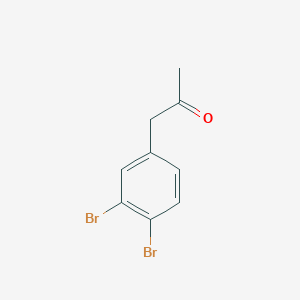
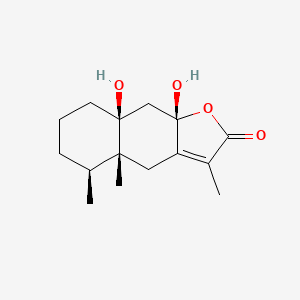
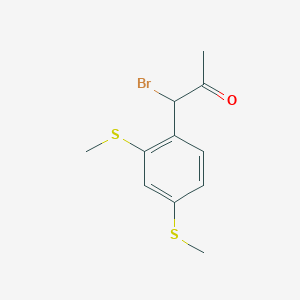
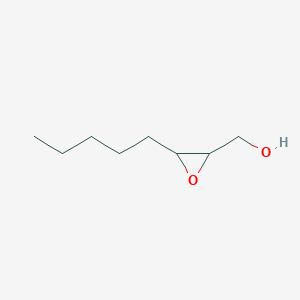
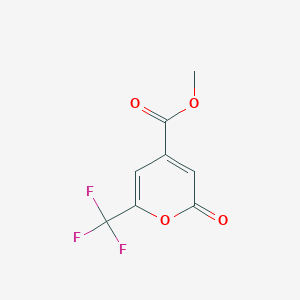

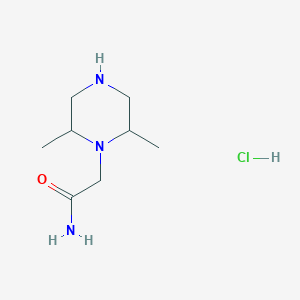
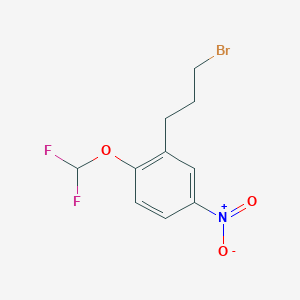
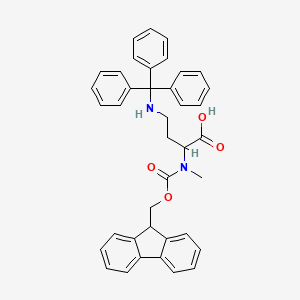
![1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate](/img/structure/B14074799.png)
